molecular formula C15H23NO2 B12598224 1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]- CAS No. 651312-66-2

1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-

Cat. No.: B12598224
CAS No.: 651312-66-2
M. Wt: 249.35 g/mol
InChI Key: CKMPEIWYGQTXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]- is a chemical compound that belongs to the class of organic compounds known as catechols. These compounds are characterized by the presence of a 1,2-benzenediol moiety. The compound is known for its unique structure, which includes a cyclohexyl group substituted with a dimethylamino methyl group.

Preparation Methods

The synthesis of 1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]- typically involves several steps. One common method includes the reaction of 1,2-benzenediol with a cyclohexyl derivative under specific conditions to introduce the cyclohexyl group. The dimethylamino methyl group is then introduced through a subsequent reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]- can be compared with other similar compounds, such as:

The uniqueness of 1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

651312-66-2

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

4-[2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol

InChI

InChI=1S/C15H23NO2/c1-16(2)10-12-5-3-4-6-13(12)11-7-8-14(17)15(18)9-11/h7-9,12-13,17-18H,3-6,10H2,1-2H3

InChI Key

CKMPEIWYGQTXJB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCCC1C2=CC(=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.